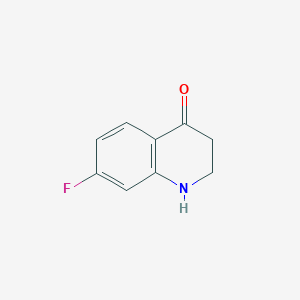

7-Fluoro-2,3-dihydroquinolin-4(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-2,3-dihydro-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-2,5,11H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOQBYNTTOIUIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C1=O)C=CC(=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701281688 | |

| Record name | 7-Fluoro-2,3-dihydro-4(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701281688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114417-35-5 | |

| Record name | 7-Fluoro-2,3-dihydro-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114417-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoro-2,3-dihydro-4(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701281688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 7 Fluoro 2,3 Dihydroquinolin 4 1h One and Its Structural Analogues

Cascade and Domino Cyclization Strategies

Cascade and domino reactions represent highly efficient strategies in organic synthesis, allowing for the construction of complex molecular architectures from simple precursors in a single operation. These processes minimize waste by reducing the number of purification steps, thereby improving atom and step economy. In the context of 7-Fluoro-2,3-dihydroquinolin-4(1H)-one and its analogues, these strategies are pivotal for assembling the core heterocyclic scaffold.

The intramolecular cyclization of substituted anilines, specifically o-aminochalcones, is a foundational method for synthesizing 2,3-dihydroquinolin-4(1H)-one derivatives. This reaction involves an intramolecular Michael addition, where the amino group of the aniline (B41778) moiety attacks the α,β-unsaturated ketone system of the chalcone backbone. This process is often facilitated by a catalyst to achieve high yields and mild reaction conditions.

The synthesis proceeds via the initial formation of an o-aminochalcone, which is then subjected to cyclization. For fluorinated analogues, the corresponding fluoro-substituted anilines and benzaldehydes are used as starting materials to generate the necessary chalcone precursor. nih.govsemanticscholar.org The presence of electron-donating or electron-withdrawing groups on the chalcone structure can influence the rate of the cyclization reaction. organic-chemistry.org

A notable example is the use of zirconyl nitrate as a water-tolerant Lewis acid catalyst, which efficiently promotes the intramolecular cyclization of o-aminochalcones in an environmentally benign aqueous ethanol medium. organic-chemistry.orgrgsmparanda.org This method provides excellent yields under mild conditions.

Table 1: Intramolecular Cyclization of an o-Aminochalcone Analogue

| Entry | Precursor | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|

This table presents data for a structural analogue to illustrate the reaction's efficacy.

Intermolecular strategies involve the condensation of two or more separate molecular entities to form the dihydroquinolinone ring system. A common approach is the reaction between an o-aminoacetophenone and an aromatic aldehyde. This condensation, often catalyzed by a Lewis or Brønsted acid, proceeds through the formation of a chalcone-like intermediate in situ, which then undergoes cyclization.

For the synthesis of this compound, 2-amino-4-fluoroacetophenone would be a key starting material, reacting with a suitable aldehyde. Silver(I) triflate has been identified as a highly efficient catalyst for this one-pot procedure, tolerating a wide range of functional groups on the aldehyde component and providing good to excellent yields of the corresponding 2-aryl-2,3-dihydroquinolin-4(1H)-ones. organic-chemistry.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer a powerful and convergent approach to complex molecules like dihydroquinolinones. nih.gov These reactions are prized for their high efficiency, atom economy, and the ability to rapidly generate molecular diversity. nih.gov

While a specific MCR for this compound is not extensively detailed in readily available literature, the synthesis of related quinoline (B57606) scaffolds often employs such strategies. nih.gov For instance, the Friedländer annulation, a classic method for quinoline synthesis, can be performed as a multicomponent reaction. Analogous MCRs for dihydroquinolinones typically involve an aniline derivative, an aldehyde, and a component providing the remaining two carbons of the heterocyclic ring, such as a β-ketoester. researchgate.net The development of MCRs for fluorinated dihydroquinolinones remains an active area of research, promising more streamlined access to these compounds. researchgate.net

Catalytic Approaches in Dihydroquinolinone Synthesis

Catalysis is central to the modern synthesis of dihydroquinolinones, enabling reactions to proceed under milder conditions with greater efficiency and selectivity. Both transition metals and Lewis acids have proven to be effective in promoting the key cyclization steps.

Transition metals, particularly palladium and copper, are versatile catalysts for forming carbon-carbon and carbon-nitrogen bonds, which are crucial for the synthesis of heterocyclic systems.

Palladium-Catalyzed Oxidative Cyclizations: Palladium(II) catalysts can be employed in oxidative cyclization reactions to construct the dihydroquinolinone core. nih.gov For example, a Pd(II)-catalyzed oxidative aza-Michael cyclization can convert N-substituted aminodihydrochalcones into the corresponding N-substituted 2,3-dihydroquinolin-4(1H)-ones. semanticscholar.org These reactions often use an oxidant, such as molecular oxygen or copper(II) acetate, to regenerate the active Pd(II) catalyst. nih.gov This methodology provides a route to various substituted dihydroquinolinones, and its application can be extended to fluorinated analogues. acs.org

Copper-Catalyzed Annulations: Copper catalysts are well-known for their utility in annulation reactions to form nitrogen-containing heterocycles. nih.govresearchgate.net The copper-catalyzed [4+1] annulation of enaminothiones with diazo compounds is one example of such a strategy. researchgate.net While direct application to this compound from simple precursors is less common, copper catalysis plays a significant role in related cyclization reactions, often valued for the lower cost and toxicity of copper compared to other transition metals. frontiersin.org

Table 2: Comparison of Transition Metal-Catalyzed Reactions for Related Heterocycles

| Catalyst System | Reaction Type | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Pd(TFA)₂ / 5-NO₂-1,10-phenanthroline | Oxidative Cyclization | 2′-Hydroxydihydrochalcones | Flavanones | nih.gov |

This table illustrates the versatility of palladium and copper in synthesizing related heterocyclic ketones.

Lewis acids are highly effective in activating carbonyl groups and promoting cyclization reactions. Several Lewis acids have been successfully applied to the synthesis of 2,3-dihydroquinolin-4(1H)-one and its derivatives.

Silver(I) Triflate: As mentioned previously, silver(I) triflate (AgOTf) is a potent catalyst for the one-pot synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones from o-aminoacetophenones and aromatic aldehydes. organic-chemistry.org The Lewis acidity of the silver ion is believed to activate the carbonyl group, facilitating the condensation and subsequent intramolecular cyclization. This catalyst is effective at relatively low loadings under mild conditions. nih.gov

Zirconyl Nitrate: Zirconyl nitrate [ZrO(NO₃)₂·nH₂O] serves as an efficient, water-tolerant, and reusable Lewis acid catalyst for the intramolecular cyclization of o-aminochalcones. organic-chemistry.orgrgsmparanda.org This "green" approach works well in an aqueous ethanol solvent system, offering high yields of 2-aryl-2,3-dihydroquinolin-4(1H)-ones. The optimal catalyst concentration has been identified as 20 mol%. organic-chemistry.org

Indium(III) Chloride: Indium(III) chloride (InCl₃) is another effective Lewis acid catalyst for dihydroquinolinone synthesis. wikipedia.org A convenient method involves the cyclization of 2-aminochalcones on the surface of silica gel impregnated with indium(III) chloride, often accelerated by microwave irradiation in a solvent-free setting. organic-chemistry.org This approach offers advantages such as operational simplicity, reduced reaction times, and environmentally friendly conditions. researchgate.netresearchgate.net

Table 3: Efficacy of Various Lewis Acids in Dihydroquinolinone Synthesis

| Lewis Acid Catalyst | Substrates | Method | Key Advantages | Reference |

|---|---|---|---|---|

| Silver(I) Triflate | o-Aminoacetophenones, Aldehydes | One-pot condensation/cyclization | High efficiency, wide functional group tolerance | organic-chemistry.org |

| Zirconyl Nitrate | o-Aminochalcones | Intramolecular cyclization | Water-tolerant, mild conditions, reusable | organic-chemistry.orgrgsmparanda.org |

Brønsted Acid and Organocatalytic Methods

The use of Brønsted acids and small organic molecules as catalysts has emerged as a powerful alternative to traditional metal-catalyzed reactions for the synthesis of dihydroquinolinones. These methods often proceed under mild conditions and offer unique reactivity and selectivity profiles.

Brønsted Acid Catalysis: Chiral Brønsted acids, particularly phosphoric acid derivatives, have proven effective in catalyzing the enantioselective synthesis of 2-aryl-substituted 2,3-dihydroquinolin-4-ones. The key step in this approach is an intramolecular aza-Michael addition. The Brønsted acid activates the substrate, enabling a highly controlled cyclization that establishes the stereochemistry of the product. For instance, highly acidic N-triflyl phosphoramides have been shown to be efficient catalysts for these transformations, affording the desired dihydroquinolinone derivatives in moderate to high yields and with good enantiomeric ratios.

Organocatalytic Methods: Organocatalysis provides a broad platform for the synthesis of dihydroquinolinones through various activation modes. One prominent strategy involves the aza-Michael addition, a key C-N bond-forming reaction. Chiral primary and secondary amines, such as those derived from cinchona alkaloids or proline, are frequently used to catalyze the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. This can be part of a tandem or domino reaction sequence, where an initial aza-Michael addition is followed by an intramolecular cyclization, such as an aldol condensation, to construct the dihydroquinolinone ring system efficiently. For example, a one-pot multistep transformation involving Knoevenagel condensation, aza-Michael addition, and subsequent electrophilic fluorination has been developed using simple starting materials under mild, organocatalytic conditions to yield fluorinated 2,3-dihydroquinolin-4(1H)-one derivatives. nih.gov

| Catalyst Type | Key Reaction | Substrates | General Outcome |

| Chiral Brønsted Acid | Intramolecular aza-Michael Addition | N-allyl/N-benzyl protected amino chalcones | Moderate to high yields, good enantioselectivities |

| Chiral Amine (Organocatalyst) | Tandem aza-Michael/Aldol Reaction | o-Aminobenzaldehydes and α,β-unsaturated aldehydes | High yields and high enantioselectivities |

| Pyrrolidine (Organocatalyst) | Enamine-Azide Cycloaddition | 4-azido-7-chloroquinoline and β-ketoesters | Moderate to excellent yields |

Environmentally Benign Synthetic Protocols and Green Chemistry Principles

In line with the principles of green chemistry, significant efforts have been directed toward developing more sustainable methods for quinolinone synthesis. nih.gov These protocols aim to minimize waste, reduce the use of hazardous materials, and improve energy efficiency. tandfonline.com

Key aspects of green synthetic approaches include:

Use of Greener Solvents: Traditional syntheses often rely on volatile and toxic organic solvents. Greener alternatives, such as water, ethanol, or ionic liquids, are being explored to reduce the environmental impact. tandfonline.comresearchgate.net For example, the cyclization of 2-aminochalcones to form 2-aryl-2,3-dihydroquinolin-4(1H)-ones has been successfully carried out in aqueous ethanol. nih.gov

Alternative Energy Sources: Microwave irradiation and ultrasound have been employed to accelerate reaction rates, often leading to shorter reaction times and improved yields compared to conventional heating. nih.govtandfonline.com A solvent-free method for the cyclization of 2-aminochalcones on a silica gel surface impregnated with indium(III) chloride under microwave irradiation exemplifies this approach. organic-chemistry.org

Catalyst-Free and Efficient Catalytic Systems: The development of catalyst-free reactions or the use of highly efficient and recyclable catalysts, like p-toluenesulfonic acid, reduces the need for stoichiometric reagents and simplifies purification processes. researchgate.net Zirconyl nitrate has been used as a water-tolerant Lewis-acid catalyst for the intramolecular cyclization of o-aminochalcones, offering a simple and green route to dihydroquinolinones with improved yields under mild conditions. organic-chemistry.org

Atom Economy: One-pot and multicomponent reactions are inherently more atom-economical as they combine several synthetic steps without isolating intermediates, thereby reducing solvent usage and waste generation. tandfonline.com A one-pot, three-component reaction for synthesizing 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives using ammonium acetate as a catalyst highlights the efficiency of this strategy. nih.gov

Recent advancements also include the use of visible light as a green catalyst in radical carbonylation reactions, offering an environmentally compatible pathway for constructing quinolinone scaffolds. rsc.org

Stereoselective and Enantioselective Synthesis of Fluorinated 2,3-Dihydroquinolin-4(1H)-ones

The introduction of fluorine atoms and the control of stereochemistry are critical for modulating the biological activity of dihydroquinolinones. Consequently, the development of stereoselective and enantioselective synthetic methods is of paramount importance.

An organocatalytic one-pot multistep transformation has been developed for the stereoselective synthesis of fluorinated 2,3-dihydroquinolin-4(1H)-one derivatives. nih.gov This method, which proceeds via a Knoevenagel condensation/aza-Michael addition/electrophilic fluorination cascade, provides access to the target compounds in good to high yields (up to 98%) and with high diastereoselectivities (dr up to 99/1) under mild conditions. nih.gov

Enantioselective approaches often rely on chiral catalysts to induce asymmetry. As mentioned previously, chiral Brønsted acids and organocatalysts are highly effective in this regard. For example, SPINOL-phosphoric acid has been identified as a highly enantioselective organocatalyst for cascade reactions that produce 2,3-dihydroquinazolinones, a related class of heterocycles. semanticscholar.org Similarly, chiral anion phase-transfer catalysis has been applied to direct enantioselective fluorinative dearomatization reactions, showcasing a powerful strategy for creating stereogenic centers containing fluorine. semanticscholar.org These principles are directly applicable to the synthesis of chiral fluorinated dihydroquinolinones.

| Method | Catalyst/Reagent | Key Transformation | Stereochemical Outcome | Yield | Reference |

| Organocatalytic One-Pot | Amine Catalyst / N-Fluorobenzenesulfonimide | Knoevenagel/aza-Michael/Fluorination | High Diastereoselectivity (up to 99/1 dr) | Up to 98% | nih.gov |

| Asymmetric Transfer Hydrogenation | Ruthenium Complex (Ts-DENEB) | Dynamic Kinetic Resolution | High Diastereoselectivity (up to 99:1 dr) and Enantioselectivity (>99% ee) | 70-96% | researchgate.net |

Exploration of Novel Precursors and Starting Materials

Expanding the scope of available starting materials is crucial for accessing a wider diversity of substituted this compound analogues. Research in this area has moved beyond traditional precursors like o-aminoacetophenones.

Novel synthetic routes have been developed from various starting materials:

o-Alkynylanilines and Aldehydes: An SbF₅−MeOH catalytic system can promote the alkyne−carbonyl metathesis of o-alkynylaniline derivatives and aldehydes to give 2,3-disubstituted dihydroquinolinones with high trans-selectivity. acs.org

Acetamidochalcones: These precursors can undergo sequential hydrolysis of the amide followed by an intramolecular Michael addition to yield 2,3-dihydroquinolinones. nih.gov

Amino-substituted chalcones: A Lewis acid-catalyzed 1,7-hydride shift in these substrates forms a zwitterionic iminium enolate, which then collapses to provide dihydroquinoline-4-ones with excellent diastereoselectivity. organic-chemistry.org

Benzene-tethered 1,7-enynes: A three-component cyclization of these enynes with a Togni reagent and sodium iodide under UV irradiation has been used to prepare (Z)-4-(iodomethylene)-3-(2,2,2-trifluoroethyl)-3,4-dihydroquinolin-2(1H)-ones, a structural analogue. nih.gov

N-(methoxyphenyl)-3-chloropropionamides: Intramolecular Friedel-Crafts alkylation of these amides provides a route to hydroxy-3,4-dihydroquinolin-2(1H)-ones. researchgate.net

These alternative precursors not only provide new pathways to the target scaffold but also allow for the introduction of diverse substituents at various positions on the dihydroquinolinone ring, facilitating the synthesis of novel derivatives for biological screening.

Reactivity and Derivatization Chemistry of the 7 Fluoro 2,3 Dihydroquinolin 4 1h One System

Electrophilic and Nucleophilic Functionalization of the Quinolinone Ring

The quinolinone core contains two distinct ring systems: the fluorine-bearing benzene (B151609) ring and the dihydropyridinone ring. The benzene portion is electronically analogous to a fluoroaniline (B8554772) derivative. The amino group at N1 is a powerful activating group for electrophilic aromatic substitution (EAS), while the C4-carbonyl group is deactivating. Consequently, the aromatic ring is susceptible to electrophilic attack, primarily at the C6 and C8 positions, which are ortho and para to the activating nitrogen atom. The fluorine atom at C7, being an ortho, para-directing deactivator, also directs incoming electrophiles to these same positions. While specific examples for the 7-fluoro derivative are not extensively detailed in the literature, standard electrophilic reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to proceed with high regioselectivity at C6 and C8.

Nucleophilic aromatic substitution (SNAr) on the benzene ring, particularly the displacement of the C7-fluoro substituent, is generally challenging. Fluorine is the most electronegative halogen but a poor leaving group in SNAr unless the ring is sufficiently activated by potent electron-withdrawing groups. In the 7-fluoro-2,3-dihydroquinolin-4(1H)-one system, the presence of the electron-donating amino group at N1 disfavors the SNAr mechanism at C7. However, derivatization at N1 with a strong electron-withdrawing group could potentially render the ring more susceptible to nucleophilic attack under forcing conditions.

Transformations Involving the Carbonyl Group at C4

The carbonyl group at the C4 position is a key site for a variety of chemical transformations, most notably reduction reactions. The asymmetric transfer hydrogenation (ATH) of N-Boc protected 3-fluoro-2,3-dihydroquinolin-4-ones serves as a well-documented example. mdpi.com This reaction reduces the ketone to a secondary alcohol, yielding the corresponding cis-3-fluoro-4-hydroxy-1,2,3,4-tetrahydroquinoline derivative with exceptional levels of stereocontrol.

Using a formic acid/triethylamine mixture as the hydrogen source and a ruthenium catalyst, such as Ts-DENEB, this transformation proceeds via a dynamic kinetic resolution (DKR) process. mdpi.com This allows for the conversion of a racemic starting material into a single major diastereomer with high enantiomeric excess. The reaction demonstrates broad substrate tolerance, accommodating various substituents on the aromatic ring. mdpi.com

| Substrate (Substituent at C7) | Product | Yield (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| H (unsubstituted at C7) | (3R,4S)-tert-butyl 3-fluoro-4-hydroxy-7-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate | 95 | 95:5 | >99 | mdpi.com |

| 7-MeO | (3R,4S)-tert-butyl 3-fluoro-4-hydroxy-6,7-dimethoxy-3,4-dihydroquinoline-1(2H)-carboxylate | 90 | 94:6 | 99 | mdpi.com |

| 7-Br | (3R,4S)-tert-butyl 7-bromo-3-fluoro-4-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate | 94 | 96:4 | >99 | mdpi.com |

Modifications and Substitutions at the N1 Position

The secondary amine at the N1 position is a versatile handle for introducing a wide array of substituents, which can modulate the compound's physical properties and biological activity. A common and synthetically crucial modification is the introduction of a tert-butoxycarbonyl (Boc) protecting group. mdpi.com This is typically achieved by reacting the quinolinone with di-tert-butyl dicarbonate (B1257347) (Boc2O). The N-Boc group serves multiple purposes: it protects the amine during subsequent reactions and its electron-withdrawing nature facilitates the deprotonation at the C3 position, enabling electrophilic fluorination. mdpi.comresearchgate.net

Beyond protection, the N1 position can undergo standard N-alkylation and N-arylation reactions. mdpi.com For instance, N-alkylation can be performed using alkyl halides in the presence of a base. N-arylation can be accomplished via metal-catalyzed cross-coupling reactions, such as the Chan-Evans-Lam coupling, which uses arylboronic acids in the presence of a copper catalyst. nih.govorganic-chemistry.org These modifications allow for the synthesis of diverse libraries of N-substituted 7-fluoro-2,3-dihydroquinolin-4(1H)-ones.

Reactions at the Saturated C2 and C3 Positions

The saturated C2 and C3 positions of the dihydropyridinone ring offer further opportunities for derivatization. The position alpha to the carbonyl group, C3, is particularly reactive. After protection of the N1-amine, the C3 position can be functionalized via its enolate. A key example is the direct electrophilic fluorination of N-Boc-2,3-dihydroquinolin-4(1H)-one using an electrophilic fluorine source like Selectfluor (N-fluorobenzenesulfonimide) to install the C3-fluoro substituent diastereoselectively. mdpi.comacs.orgacs.org This reaction is a cornerstone in the synthesis of C3-fluorinated quinolinones.

Functionalization at the C2 position is less straightforward via direct chemical reaction on the pre-formed quinolinone ring. More commonly, substituents at C2 are introduced during the synthesis of the quinolinone core itself. For example, domino reactions involving the cyclization of o-aminochalcones or related precursors can be used to construct 2-aryl- or 2-alkyl-substituted dihydroquinolinones. organic-chemistry.orgnih.gov

Chemoselective Reactions and Regioselectivity Control

The multifunctional nature of the this compound system makes chemoselectivity and regioselectivity critical considerations in its derivatization.

Chemoselectivity : The asymmetric transfer hydrogenation of the C4-ketone is a prime example of a highly chemoselective reaction. The ketone is reduced with high efficiency while other potentially reactive groups, such as the aromatic ring, the C-F bond, and other halide or ether functionalities on the ring, remain intact. mdpi.com

Regioselectivity : Control of regioselectivity is evident in electrophilic aromatic substitution, where the electronic directing effects of the N1-amine and C7-fluorine converge to strongly favor substitution at the C6 and C8 positions. Similarly, electrophilic fluorination shows high regioselectivity for the C3 position over other potential sites. mdpi.comacs.org

Stereoselectivity : The synthesis of C3-fluorinated derivatives and their subsequent reduction showcases excellent stereocontrol. The Ru-catalyzed asymmetric transfer hydrogenation/dynamic kinetic resolution of racemic 3-fluoro-2,3-dihydroquinolin-4(1H)-ones produces the corresponding 4-hydroxy-tetrahydroquinolines with a strong preference for the cis diastereomer (up to 99:1 dr) and with outstanding enantioselectivity (up to >99% ee). mdpi.com This highlights the ability to precisely control the three-dimensional architecture of the final product.

Oxidative and Reductive Transformations Leading to Related Quinolines and Tetrahydroquinolines

The 2,3-dihydroquinolin-4(1H)-one core can be transformed into both more oxidized (quinoline, quinolinone) and more reduced (tetrahydroquinoline) scaffolds.

Reductive Transformations : As discussed previously, the most significant reductive transformation is the reduction of the C4-carbonyl group to a hydroxyl group, yielding 7-fluoro-1,2,3,4-tetrahydroquinolin-4-ol (B2696163) derivatives. mdpi.com This reaction converts the dihydroquinolinone into a tetrahydroquinoline scaffold. Further deoxygenation of the resulting C4-hydroxyl group would lead to the fully reduced 7-fluoro-1,2,3,4-tetrahydroquinoline. The reduction of quinolines to tetrahydroquinolines using a Hantzsch ester is a known transformation and could be applied here. organic-chemistry.org

Oxidative Transformations : The dihydroquinolinone system can be aromatized to form the corresponding quinolin-4-one. While specific methods for the 7-fluoro derivative are not prevalent, general methods for the oxidation of 2,3-dihydroquinazolin-4(1H)-ones, a related heterocyclic system, involve various oxidizing agents and can even be induced photochemically. researchgate.net Such an oxidation would convert the 2,3-dihydro-4-quinolone into the corresponding 4-quinolone (a 1,4-dihydro-4-oxoquinoline). This creates a conjugated system and offers a different set of reactive possibilities. For example, the synthesis of potent fluoroquinolone antibiotics often involves a 1,4-dihydro-4-oxoquinoline-3-carboxylic acid core. researchgate.netresearchgate.net

Mechanistic Investigations of Chemical Reactions Involving 7 Fluoro 2,3 Dihydroquinolin 4 1h One

Elucidation of Reaction Pathways for Cyclization and Annulation Processes

The formation of the 2,3-dihydroquinolin-4(1H)-one ring system is primarily achieved through cyclization and annulation reactions. These processes follow several distinct mechanistic pathways, often dictated by the starting materials and reaction conditions.

One common pathway is an intramolecular cyclization that can be viewed as an electrophilic substitution similar to a Friedel-Crafts reaction. mdpi.com For instance, the synthesis of a related 6,7-difluoro-4-hydroxyquinoline derivative involves the thermal cyclization of a precursor in diphenyl ether. This high-temperature condition facilitates the removal of methanol, driving the ring-closing reaction forward. mdpi.com

Domino or cascade reactions offer a highly efficient route to the dihydroquinolinone core. nih.govresearchgate.net These sequences can be initiated by various events, such as the reduction of a nitro group on an aromatic precursor. In a dissolving metal reduction-cyclization sequence, an aniline (B41778) is generated in situ, which then undergoes an intramolecular conjugate addition to a protonated enone system to form the heterocyclic ring. nih.gov This acid-catalyzed cyclization is a key step in forming the dihydroquinolinone structure. nih.govresearchgate.net

Another significant pathway involves a cascade Knoevengel condensation followed by a nih.govnih.gov-hydride transfer and subsequent cyclization. bohrium.com This redox-neutral process allows for the diastereoselective construction of complex dihydroquinolinone scaffolds. The reaction proceeds without the need for transition-metal catalysts, relying on the inherent reactivity of the intermediates formed during the cascade. bohrium.com Annulation reactions, such as those involving propargylic alcohols and 4-hydroxy-quinolin-2(1H)-ones, can proceed through different pathways depending on the catalyst and substrates. These can include a Friedel-Crafts-type allenylation followed by a 6-endo-dig cyclization or a Friedel-Crafts-type alkylation followed by a 5-exo-dig ring closure. nih.gov

| Reaction Type | Key Mechanistic Steps | Initiating Group/Condition | Reference |

|---|---|---|---|

| Reductive Cyclization | Nitro group reduction to aniline, followed by intramolecular conjugate addition to an enone. | Nitro group on precursor; strong acid (e.g., HCl) and iron powder. | nih.gov |

| Cascade Reaction | Knoevengel condensation, nih.govnih.gov-hydride transfer, cyclization, transesterification. | Reaction of 2-aminoacetophenone (B1585202) with aldehydes and isatins in an alcoholic medium. | bohrium.com |

| Intramolecular Electrophilic Substitution | Intramolecular attack of an enamine-like intermediate onto the aromatic ring. | Thermal conditions, facilitating the removal of a small molecule (e.g., methanol). | mdpi.com |

| SNAr-Terminated Sequence | Nucleophilic aromatic substitution (SNAr) followed by a Michael reaction. | Aromatic ring activated by an electron-withdrawing group (e.g., NO2). | nih.gov |

Mechanistic Roles of Catalysts in Dihydroquinolinone Synthesis

Acid catalysts are fundamental in promoting ring closure. nih.govresearchgate.net Strong Brønsted acids like hydrochloric acid or triflic acid facilitate cyclization by protonating functional groups, such as an enone, which activates them for nucleophilic attack by an aniline intermediate. nih.gov Lewis acids, particularly metal triflates, are also effective and offer advantages like moisture stability and tolerance to various functional groups. nih.gov In some syntheses, p-Toluenesulfonic acid has been identified as a highly efficient catalyst for tandem annulation reactions. nih.gov

Metal-based catalysts enable unique reaction pathways. An SbF₅−MeOH system, for example, has been shown to efficiently promote the alkyne-carbonyl metathesis of o-alkynylaniline derivatives with aldehydes, leading to 2,3-disubstituted dihydroquinolinones with high trans-selectivity. acs.org Palladium catalysts are employed in sequential N-alkylation and intramolecular Stetter reactions, demonstrating a multi-catalytic approach to building the substituted dihydroquinolinone ring. nih.gov Copper catalysts, often with an oxidant like tert-butylperoxy benzoate (B1203000) (TBPB), facilitate tandem radical addition/cyclization cascades. mdpi.com In these mechanisms, the catalyst initiates a free radical process, leading to the formation of the heterocyclic product. Rhodium catalysts have been effectively used for the kinetic resolution of 2-aryl-2,3-dihydroquinolin-4(1H)-one derivatives through asymmetric transfer hydrogenation, highlighting the role of catalysts in achieving enantioselectivity. rsc.org

| Catalyst System | Reaction Type | Proposed Mechanistic Role | Reference |

|---|---|---|---|

| Iron (Fe) in strong acid (HCl) | Reductive Cyclization | Reduces nitro group to aniline; acid protonates enone for cyclization. | nih.gov |

| SbF₅−MeOH | Alkyne-Carbonyl Metathesis | Promotes metathesis between an alkyne and an aldehyde to form the dihydroquinolinone ring. | acs.org |

| Palladium (Pd) with Thiazolium Salt | Multi-catalytic Domino Reaction | Pd catalyzes N-alkylation; thiazolium salt catalyzes subsequent intramolecular Stetter reaction. | nih.gov |

| Copper(I) oxide (Cu₂O) with TBPB | Radical Addition/Cyclization | Initiates a free radical cascade involving an N-arylcinnamamide and a hydrocarbon. | mdpi.com |

| Rhodium (Rh) Complex | Asymmetric Transfer Hydrogenation | Enables kinetic resolution by selectively hydrogenating one enantiomer of the racemic substrate. | rsc.org |

| p-Toluenesulfonic acid (pTsOH·H₂O) | Tandem Annulation | Catalyzes Friedel–Crafts-type allenylation/alkylation followed by cyclization. | nih.gov |

Studies on Rearrangements and Transformations of the 2,3-Dihydroquinolin-4(1H)-one Skeleton

The 2,3-dihydroquinolin-4(1H)-one scaffold is not static and can undergo various rearrangements and transformations to yield other important heterocyclic structures. These reactions expand the synthetic utility of dihydroquinolinones as intermediates.

A notable transformation is the Fries-like rearrangement of N-arylazetidin-2-ones under acidic conditions, which provides a route to 2-aryl-2,3-dihydro-4(1H)-quinolinones. nih.gov Another significant rearrangement is the vinylogous semi-Pinacol rearrangement, which has been catalyzed by Hg(OTf)₂ to produce quinolin-2(1H)-one scaffolds. acs.org

The core structure can also be part of more complex transformations. For example, 4-hydrazinylquinolin-2(1H)-ones, which are related to the dihydroquinolinone skeleton, can undergo autoxidation. This process involves a series of steps including dimerization and electrocyclic reactions to form complex fused pentacyclic systems like pyridazino[4,3-c:5,6-c′]diquinolines. mdpi.com Furthermore, furo[3,2-c]quinolones, which can be synthesized from quinolone precursors, are known to isomerize under acid catalysis (pTsOH·H₂O), demonstrating the potential for skeletal reorganization. nih.gov These studies underscore the versatility of the quinolinone framework in accessing a diverse range of heterocyclic compounds.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 7 Fluoro 2,3 Dihydroquinolin 4 1h One Derivatives

Applications of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 7-fluoro-2,3-dihydroquinolin-4(1H)-one derivatives in solution. Techniques such as 1H, 13C, and 19F NMR, along with two-dimensional (2D) experiments, provide critical insights into the connectivity, configuration, and conformational preferences of these molecules.

The chemical shifts in ¹H NMR spectra offer initial information about the electronic environment of the protons. For instance, in a derivative like 7-amino-4-hydroxy-4-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one, the aromatic protons of the quinolinone ring appear at distinct chemical shifts, while the protons on the saturated portion of the ring provide information about their local environment. nih.gov The fluorine atom in the 7-position significantly influences the chemical shifts of adjacent aromatic protons due to its electronegativity and through-space effects.

Configurational analysis, which determines the relative arrangement of atoms or groups at stereocenters, is often accomplished using NMR-derived parameters like nuclear Overhauser effects (NOEs) and scalar (J) couplings. mdpi.com NOE spectroscopy (NOESY) identifies protons that are close in space, allowing for the determination of relative stereochemistry. mdpi.com The magnitude of three-bond proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation, which is instrumental in elucidating the conformation of the dihydroquinolinone ring. nih.gov For flexible molecules, a combination of distance geometry and molecular dynamics calculations based on NMR restraints can be used to establish the most probable configuration. nih.gov

The unique presence of a fluorine atom allows for the use of ¹⁹F NMR. The ¹⁹F chemical shift is highly sensitive to the local electronic environment, making it an excellent probe for conformational changes. nih.govnih.gov Furthermore, through-space F-H coupling constants can sometimes be observed, providing additional constraints for conformational analysis. nih.gov

Table 1: Representative ¹H NMR Data for a 7-Amino-4-hydroxy-4-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one Derivative nih.gov

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | J-coupling (Hz) |

| NH (amide) | 10.13 | bs | - |

| 4-quin | 7.16 | d | 7.5 |

| OH | 6.59 | s | - |

| 5-quin | 6.23 | d | 7.5 |

| 7-quin | 6.10 | d | 1.5 |

| NH₂ | 5.39 | bs | - |

| 2-quin | 2.83 | dd | 1.6, 4.9 |

Data obtained in [D6] DMSO. bs = broad singlet, d = doublet, dd = doublet of doublets, quin = quinolinone ring position.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, enabling the confirmation of molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with very high accuracy, which allows for the unambiguous determination of its molecular formula. This is a critical step in confirming the identity of a newly synthesized this compound derivative.

In addition to molecular formula confirmation, MS is used to study the fragmentation patterns of molecules. In tandem mass spectrometry (MS/MS), a specific ion (the parent or precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. The way a molecule breaks apart provides a "fingerprint" that can be used to deduce its structure. The fragmentation of the dihydroquinolinone core would be expected to yield characteristic ions corresponding to the loss of small molecules like CO, H₂O, or cleavage of the heterocyclic ring. Analysis of these fragmentation pathways helps to confirm the core structure and the location of substituents. researchgate.net

Table 2: Hypothetical Fragmentation Pattern for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Postulated Fragment Structure |

| 165.06 [M+H]⁺ | 137.06 | 28 (CO) | Loss of carbonyl group |

| 165.06 [M+H]⁺ | 145.05 | 20 (HF) | Loss of hydrogen fluoride |

| 165.06 [M+H]⁺ | 120.05 | 45 (CH₂CO + H) | Cleavage of the heterocyclic ring |

These are hypothetical values for illustrative purposes.

Vibrational (Infrared) and Electronic (UV-Vis) Spectroscopy for Functional Group Characterization and Electronic Transitions

Vibrational and electronic spectroscopy provide complementary information regarding the functional groups and conjugated systems within this compound derivatives.

Infrared (IR) spectroscopy is used to identify the characteristic vibrational frequencies of specific functional groups. The spectrum of a this compound derivative would be expected to show distinct absorption bands corresponding to the stretching vibrations of the N-H bond of the secondary amine, the C=O (carbonyl) group of the ketone, the C-F bond, and various C-H and C=C bonds within the aromatic ring. The position of the carbonyl absorption is particularly informative, as it can be influenced by hydrogen bonding and the electronic nature of other substituents on the ring.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The aromatic quinolinone core contains a chromophore that absorbs UV light, leading to π → π* and n → π* transitions. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of the conjugated system. The position of λmax can be affected by the nature and position of substituents on the aromatic ring, providing insights into the electronic structure of the molecule.

Table 3: Typical Infrared Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Characteristic Frequency Range (cm⁻¹) |

| Secondary Amine | N-H stretch | 3300 - 3500 |

| Aromatic C-H | C-H stretch | 3000 - 3100 |

| Aliphatic C-H | C-H stretch | 2850 - 2960 |

| Carbonyl | C=O stretch | 1650 - 1690 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Fluoroaromatic | C-F stretch | 1100 - 1250 |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise coordinates of every atom in the molecule, providing unambiguous information on bond lengths, bond angles, and torsional angles.

This technique is invaluable for confirming the absolute configuration of chiral centers and revealing the preferred conformation of the molecule in the crystal lattice. For example, crystallographic studies on quinolinone derivatives have detailed the non-classical conformation of the six-membered heterocyclic ring. nih.gov

Furthermore, X-ray crystallography provides a detailed picture of the crystal packing and the nature of intermolecular interactions, such as hydrogen bonds (e.g., N-H···O) and C-H···F interactions, which govern the supramolecular architecture. nih.govmdpi.comnih.gov Understanding these interactions is crucial as they can influence the physical properties of the compound, such as melting point and solubility.

Table 4: Representative Crystal Data for a Fluoro-Substituted Quinazolinone Derivative nih.gov

| Parameter | Value |

| Chemical Formula | C₈H₄FN₃O₃ |

| Molecular Weight | 209.14 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.6360 (11) |

| b (Å) | 8.409 (2) |

| c (Å) | 8.674 (2) |

| α (°) | 79.38 (3) |

| β (°) | 89.23 (3) |

| γ (°) | 83.83 (3) |

| Volume (ų) | 401.70 (16) |

| Z (molecules/unit cell) | 2 |

Data for 7-Fluoro-6-nitroquinazolin-4(3H)-one, a structurally related compound.

Chromatographic and Hyphenated Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for the separation, purification, and purity assessment of this compound derivatives. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. By selecting an appropriate stationary phase (e.g., C18) and mobile phase, HPLC can effectively separate the target compound from starting materials, by-products, and other impurities. The purity is typically determined by the area percentage of the main peak in the chromatogram detected by a UV detector. researchgate.net Chiral HPLC methods can also be developed to separate enantiomers and determine the enantiomeric purity of chiral derivatives. nih.gov

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer enhanced analytical power. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the detection power of MS. This allows for the simultaneous determination of the retention time and mass-to-charge ratio of each component in a mixture, facilitating peak identification and purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile and thermally stable derivatives. It is a powerful tool for identifying components in complex mixtures and is often used in the analysis of alkaloids and related compounds. nih.gov

Other hyphenated techniques like LC-NMR and LC-FTIR can provide even more detailed structural information on separated components directly, which is particularly useful in the analysis of complex reaction mixtures or natural product extracts. nih.gov

These techniques are crucial for quality control, ensuring that a synthesized compound meets the required purity standards for further study and application. nih.gov

Computational and Theoretical Studies on 7 Fluoro 2,3 Dihydroquinolin 4 1h One and Its Analogs

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) and ab initio methods are quantum mechanical calculations used to determine the electronic structure of molecules. These studies are fundamental to predicting a molecule's geometry, stability, and chemical reactivity. For analogs of 7-Fluoro-2,3-dihydroquinolin-4(1H)-one, DFT calculations have been employed to analyze molecular structure, frontier molecular orbitals (FMOs), and intermolecular interactions. researchgate.netnih.govresearchgate.netnih.gov

Theoretical calculations on similar quinazolinone structures reveal that the molecular geometry is often nearly planar. researchgate.net The distribution of electron density can be described through resonance structures, which indicate increased rigidity in the molecular skeleton. researchgate.net The presence of a fluorine atom influences the electronic properties and can lead to weak C-F···H-C interactions with neighboring molecules. researchgate.netnih.gov

A key aspect of these studies is the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO (ΔE) is a critical parameter for evaluating molecular reactivity and stability. researchgate.net A smaller energy gap suggests higher reactivity. DFT calculations provide numerical values for these orbitals, offering insights into how the molecule might interact with other species and its potential for charge transfer interactions. researchgate.netnih.govscispace.com

Table 1: Hypothetical DFT-Calculated Electronic Properties for a Dihydroquinolinone Analog

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. researchgate.net |

| Dipole Moment | 5.2 D | Measures the molecule's overall polarity, influencing solubility and intermolecular forces. researchgate.net |

These calculations are crucial for understanding the fundamental chemical nature of the this compound scaffold before its application in more complex biological studies.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For complex molecules like this compound and its analogs, MD simulations provide valuable insights into their conformational landscapes—the full range of shapes a molecule can adopt—and how these conformations are influenced by the surrounding environment, such as a solvent. nih.govphyschemres.org

Fluorine substitution is known to have a significant impact on molecular conformation, a phenomenon that can be explored through computational analysis. nih.govsemanticscholar.orgsoton.ac.uk The introduction of fluorine can lead to specific stereoelectronic interactions, such as the gauche effect, which can stabilize certain conformations. nih.gov MD simulations can model how the 7-fluoro-dihydroquinolinone scaffold flexes, bends, and rotates, identifying the most stable, low-energy conformations. mdpi.com

Furthermore, these simulations can explicitly model the effect of solvent. The polarity of the medium can significantly influence the conformational profile of fluorinated compounds. semanticscholar.org By simulating the molecule in different solvents (e.g., water, chloroform), researchers can predict how its shape and properties might change in different biological environments, from the aqueous cytoplasm to lipid-like cell membranes. unimi.it In drug design, MD simulations are also used to assess the stability of a ligand when bound to a protein target, confirming that the binding mode predicted by docking is maintained over time. nih.govphyschemres.org

In Silico Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods can accurately predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. scispace.com These in silico predictions are invaluable for confirming the structure of newly synthesized compounds and for understanding the electronic effects of different substituents.

For this compound, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate ¹H and ¹³C NMR chemical shifts. scispace.com The predicted spectra can then be compared with experimental data. A strong correlation between the calculated and observed values provides high confidence in the assigned chemical structure. nih.gov This comparison is particularly useful for complex molecules where spectral assignment can be ambiguous.

Similarly, harmonic vibrational frequencies can be calculated to predict FT-IR and FT-Raman spectra. scispace.com Discrepancies between predicted and experimental spectra can point to specific intermolecular interactions, such as hydrogen bonding, occurring in the solid state that are not accounted for in the gas-phase calculation of a single molecule. nih.gov The study of fluorinated analogs is particularly relevant, as the fluorine atom's influence on the electronic environment and resulting spectroscopic signals can be precisely modeled. researchgate.net

Table 2: Example of Correlation between Predicted and Experimental ¹³C NMR Chemical Shifts for a Hypothetical Fluoroquinolinone Analog

| Carbon Atom | Experimental Shift (ppm) | Predicted Shift (ppm) | Difference (ppm) |

| C-2 | 45.3 | 45.8 | -0.5 |

| C-3 | 38.1 | 38.5 | -0.4 |

| C-4 | 190.2 | 190.9 | -0.7 |

| C-4a | 125.6 | 126.1 | -0.5 |

| C-5 | 115.8 | 116.0 | -0.2 |

| C-6 | 128.9 | 129.3 | -0.4 |

| C-7 (C-F) | 164.5 | 165.0 | -0.5 |

| C-8 | 112.4 | 112.7 | -0.3 |

| C-8a | 148.7 | 149.1 | -0.4 |

The strong agreement shown in such a table would validate both the synthesized structure and the computational model used.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org For analogs of this compound, QSAR studies are instrumental in understanding which molecular properties are key to their biological function, thereby guiding the design of more potent molecules. nih.govresearchgate.net

In a typical QSAR study, a set of quinoline (B57606) or quinazolinone analogs with known biological activities (e.g., inhibitory concentrations, IC₅₀) is used to build a model. mdpi.comnih.gov Molecular descriptors, which are numerical representations of chemical properties (e.g., steric, electronic, hydrophobic), are calculated for each molecule. Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are then used to create an equation that correlates these descriptors with the observed activity. nih.govscispace.com

The reliability of a QSAR model is assessed through rigorous internal and external validation procedures. researchgate.netnih.gov Key statistical metrics include:

R² (Coefficient of Determination): Measures how well the model fits the training data.

Q² (Cross-validated R²): Measures the internal predictive ability of the model.

R²_pred (Predictive R²): Measures the model's ability to predict the activity of an external test set of compounds not used in model generation. nih.gov

A robust QSAR model for fluoroquinoline analogs can reveal that properties like the number of rings or specific 3D electrostatic fields are positively or negatively associated with antiplasmodial activity, for instance. nih.gov Such insights are crucial for rationally designing new derivatives with enhanced biological effects. researchgate.net

Table 3: Statistical Validation Parameters for a Sample 3D-QSAR Model on Quinazolinone Analogs

| Model | q² (Internal Validation) | R² (Non-cross-validated) | R²_pred (External Validation) | Significance |

| CoMFA | 0.570 | 0.855 | 0.657 | A model with good internal consistency and moderate predictive power. researchgate.netnih.gov |

| CoMSIA | 0.599 | 0.895 | 0.681 | A model with good internal consistency and good predictive power. researchgate.netnih.gov |

CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) are common 3D-QSAR methods.

Virtual Screening and Cheminformatics Approaches in Scaffold Optimization

The this compound structure represents a "scaffold"—a core chemical framework that can be systematically modified. Virtual screening and cheminformatics are powerful computational strategies used to explore the vast chemical space around such a scaffold to identify promising new compounds for a specific biological target. nih.gov

Virtual screening involves the computational filtering of large compound libraries to select a smaller subset of molecules that are most likely to be active. nih.gov This can be done in two main ways:

Structure-Based Virtual Screening: If the 3D structure of the biological target (e.g., an enzyme) is known, molecules are computationally "docked" into the active site. Compounds are then ranked based on their predicted binding affinity and fit. physchemres.org

Ligand-Based Virtual Screening: If the target structure is unknown but active ligands are, new molecules are searched for based on their similarity to the known actives. This often involves comparing 2D or 3D molecular fingerprints. nih.gov

Cheminformatics approaches also enable "scaffold hopping," a technique to identify new core structures that can mimic the activity of a known compound while offering novel chemical properties or avoiding intellectual property issues. nih.gov By applying these methods, researchers can start with the this compound scaffold and efficiently design and prioritize new analogs with optimized properties for synthesis and experimental testing, significantly accelerating the drug discovery process. nih.gov

Structure Activity Relationship Sar and Mechanistic Biological Studies of Fluorinated 2,3 Dihydroquinolin 4 1h Ones As Pharmacological Scaffolds

Impact of Fluorine Substitution on Molecular Recognition and Biological Target Interaction

The introduction of fluorine into the 2,3-dihydroquinolin-4(1H)-one scaffold profoundly influences its pharmacological profile. Fluorine's unique properties—small size, high electronegativity, and ability to form strong carbon-fluorine bonds—are leveraged to enhance molecular recognition and interaction with biological targets. tandfonline.comnih.gov Selective fluorine substitution can improve metabolic stability, membrane permeation, and binding affinity to target proteins. tandfonline.comnih.govmdpi.com

The strategic placement of a fluorine atom can alter the electronic distribution within the molecule, impacting its pKa, dipole moment, and chemical reactivity. tandfonline.com This modification can reduce the basicity of nearby functional groups, which may improve bioavailability by facilitating better membrane permeation. tandfonline.com Furthermore, fluorine substitution has been shown to increase the binding affinity of ligands to their target proteins. tandfonline.comnih.gov This enhancement can stem from direct interactions, such as halogen bonding with protein residues, or indirect effects on the polarity of other interacting groups. tandfonline.comnih.gov For instance, studies on quinolones have demonstrated that a fluorine atom at the C-6 position can improve binding to the DNA gyrase-complex by 2- to 17-fold in various bacterial species. tandfonline.com The increased lipophilicity associated with fluorination can also contribute to stronger binding interactions. mdpi.comnih.gov

Computational studies have further illuminated the role of fluorine, showing that fluorinated analogues can engage in more extensive ring stacking and halogen bonding interactions with protein receptors compared to their non-fluorinated counterparts. nih.gov This strategic incorporation of fluorine is a key tactic for enhancing the potency and pharmacokinetic properties of drug candidates. mdpi.comnih.gov

Systematic Elucidation of Structure-Activity Relationships through Positional Derivatization

The biological activity of the fluorinated 2,3-dihydroquinolin-4(1H)-one scaffold is highly dependent on the nature and position of various substituents. Structure-activity relationship (SAR) studies have systematically explored these dependencies, revealing key structural requirements for different therapeutic effects. researchgate.netnih.gov

Modifications are commonly introduced at the N-1, C-3, and C-7 positions of the quinolone ring to optimize activity. researchgate.netresearchgate.net

Position N-1: The substituent at the N-1 position is crucial for activity. For example, replacing an N-1 ethyl group with a cyclopropyl (B3062369) group has been found to enhance antiproliferative activity and favor inhibition of mammalian topoisomerase II over bacterial gyrase. researchgate.net

Position C-3: The presence of a carboxylic acid group at the C-3 position is often considered essential for the anticancer activity of certain fluoroquinolones. nih.gov

Position C-6: Fluorine substitution at this position is a hallmark of many potent fluoroquinolones, significantly enhancing activity against targets like DNA gyrase. tandfonline.comresearchgate.netnih.gov

Position C-7: The substituent at this position greatly influences the biological activity spectrum. Piperazine and aminopyrrolidine moieties are among the most effective substituents for improving antimicrobial activity. researchgate.net Hybridization of the C-7 piperazinyl group with other pharmacophores, such as a 2-methylquinazolin-4(3H)-one moiety, has been shown to dramatically increase antibacterial potency against Gram-positive bacteria. nih.gov

Position C-8: The introduction of an amino group at the C-8 position has been identified as an essential requirement for strong antiproliferative activity in certain series of fluoroquinolone derivatives. nih.gov

These SAR studies underscore the modular nature of the quinolone scaffold, allowing for fine-tuning of its pharmacological properties through targeted chemical modifications.

Table 1: Structure-Activity Relationship (SAR) of Key Positional Derivatives

| Position | Substituent/Modification | Impact on Biological Activity | Reference(s) |

| N-1 | Cyclopropyl group | Increased antiproliferative activity; enhanced Topoisomerase II inhibition. | researchgate.net |

| N-1 | Butyl group | Essential for strong antiproliferative activity in certain derivatives. | nih.gov |

| C-3 | Carboxylic acid (COOH) | Important for antiproliferative efficacy. | nih.gov |

| C-6 | Fluorine (F) | Enhances DNA gyrase binding and broad-spectrum antimicrobial activity. | tandfonline.comnih.gov |

| C-7 | Piperazinyl-quinazolinone hybrid | Markedly increased activity against Gram-positive bacteria. | nih.gov |

| C-8 | Amino group (NH2) | Essential for strong antiproliferative activity in certain derivatives. | nih.gov |

Molecular Target Identification and Ligand-Protein Interaction Mechanisms

Derivatives of the 7-fluoro-2,3-dihydroquinolin-4(1H)-one scaffold exert their biological effects by interacting with a wide array of molecular targets, including enzymes and cellular pathways critical for disease progression.

Enzyme Inhibition Studies

The versatility of the fluorinated quinolone scaffold is evident in its ability to inhibit a diverse range of enzymes.

Topoisomerase II: A primary and well-established target of fluoroquinolones is the bacterial enzyme DNA gyrase, a type II topoisomerase essential for DNA replication. nih.govnih.gov Many fluorinated quinolones also exhibit potent inhibitory activity against human topoisomerase II, which is a key mechanism for their anticancer effects. researchgate.netnih.govnih.gov The interaction stabilizes the enzyme-DNA complex, leading to double-strand breaks that trigger cell death. nih.gov Some novel derivatives have even been developed as dual inhibitors of both topoisomerase I and II. nih.gov

Kinases (EGFRK, VEGFR2): The quinolone framework has been successfully adapted to create inhibitors of protein kinases involved in cancer cell signaling. researchgate.net Derivatives have been developed as inhibitors of Epidermal Growth Factor Receptor Kinase (EGFRK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical kinase in angiogenesis. researchgate.netpsu.edu For example, the compound ZD6474 is a selective inhibitor of KDR (VEGFR2). psu.edu

Helicase: Molecular docking studies have identified fluoroquinolones as potent inhibitors of the Hepatitis C Virus (HCV) NS3 helicase, an enzyme crucial for viral replication. nih.gov The compounds are predicted to bind within the catalytic region of the enzyme. nih.gov

α-Glucosidase: While direct studies on this compound are limited, structurally related quinazolin-4(3H)-one derivatives have been identified as potent inhibitors of α-glucosidase. d-nb.inforesearchgate.net This enzyme is a key target in the management of type 2 diabetes, as its inhibition delays carbohydrate digestion and glucose absorption. d-nb.info Kinetic studies have shown these inhibitors often act competitively. d-nb.info

Cyclooxygenase-2 (COX-2): Fluorinated compounds have been developed as selective inhibitors of COX-2, an inducible enzyme involved in inflammation and pain. nih.govwikipedia.org Certain fluorinated diarylheterocycles exhibit excellent COX-2 inhibition and selectivity, making them promising anti-inflammatory candidates. nih.gov

Nitric Oxide Synthase: In the reviewed literature, no specific studies were found detailing the inhibition of Nitric Oxide Synthase by this compound or its direct derivatives.

Table 2: Enzyme Inhibition by Fluorinated Quinolone Derivatives and Related Scaffolds

| Target Enzyme | Compound Class/Derivative | Observed Activity/IC50 | Reference(s) |

| Topoisomerase II | Fluoroquinolone derivatives | Potent inhibition linked to anticancer activity. | researchgate.netnih.govnih.gov |

| VEGFR2 (KDR) | Quinolone derivative (ZD6474) | Selective and potent inhibition. | psu.edu |

| HCV NS3 Helicase | Fluoroquinolones | Potent inhibitors based on molecular docking. | nih.gov |

| α-Glucosidase | Quinazolin-4(3H)-one derivatives | IC50 values in the micromolar range (e.g., 14.4 µM). | d-nb.info |

| COX-2 | Fluorinated diarylheterocycles | IC50 values as low as 0.049 µM. | nih.gov |

Cellular Pathway Modulation and Antiproliferative Mechanisms

The anticancer activity of fluorinated quinolinones is mediated through the modulation of several key cellular pathways, ultimately leading to the inhibition of cell proliferation and induction of cell death.

A primary mechanism is the induction of apoptosis (programmed cell death). This is often a direct consequence of topoisomerase II inhibition, which causes DNA damage that triggers apoptotic cascades. nih.govnih.gov Some derivatives have been shown to induce cell cycle arrest, typically at the G2/M phase, preventing cancer cells from dividing. researchgate.netnih.gov

Furthermore, novel mechanisms of cell death have been identified. One ciprofloxacin (B1669076) derivative was found to induce not only apoptosis but also necro-apoptosis through the activation of the RIPK1/RIPK3/MLKL pathway. nih.gov Other related compounds, such as fluorinated isatins and tetrahydroquinolinones, have been shown to provoke cellular stress by increasing the production of reactive oxygen species (ROS), which disrupts mitochondrial function and triggers the intrinsic apoptotic pathway. nih.govmdpi.com These compounds can also suppress cancer cell migration and colony formation, key processes in metastasis. nih.gov

Table 3: Antiproliferative Activity of Selected Quinolone Derivatives

| Compound/Derivative | Cell Line | Activity/IC50 or GI50 | Mechanism | Reference(s) |

| 7,8-Ethylene Diamine FQ (4a) | HCT116 (Colon) | 0.6 µM | Topoisomerase II inhibition | nih.gov |

| 7,8-Ethylene Diamine FQ (4a) | SW620 (Colon) | 0.16 µM | Topoisomerase II inhibition | nih.gov |

| Tetrahydroquinolinone (20d) | HCT-116 (Colon) | Micromolar concentrations | ROS induction, suppression of migration | nih.gov |

| Ciprofloxacin Derivative (VIb) | MCF-7 (Breast) | 0.42 µM | Topoisomerase inhibition, cell cycle arrest | nih.gov |

| Ciprofloxacin Derivative (VIb) | MOLT-4 (Leukemia) | 0.50 µM | Topoisomerase inhibition, cell cycle arrest | nih.gov |

Computational Approaches to Ligand-Target Interactions

Computational methods, particularly molecular docking, are integral to understanding and predicting the interactions between fluorinated quinolinone derivatives and their biological targets. nih.govnih.gov These in silico techniques provide valuable insights into binding modes, affinities, and the specific molecular forces governing the ligand-protein complex. researchgate.net

Molecular docking simulations have been widely used to visualize how these ligands fit into the active sites of enzymes like topoisomerase II DNA gyrase, HCV NS3 helicase, and various kinases. nih.govnih.govsemanticscholar.org These studies help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for binding affinity. researchgate.net For example, docking studies revealed that the electronegative pocket of the SARS-CoV-2 Spike-ACE2 protein complex favorably binds quinoline (B57606) inhibitors. nih.gov Similarly, simulations have guided the synthesis of novel derivatives by predicting their binding orientation and affinity, thereby rationalizing the design process. nih.govsemanticscholar.org

While molecular docking is extensively reported, the application of other computational techniques like pharmacophore modeling for this specific class of compounds is less documented in the reviewed literature. Pharmacophore modeling, which identifies the essential 3D arrangement of functional groups required for biological activity, represents a promising avenue for future research to aid in the virtual screening and design of new, potent this compound-based therapeutic agents.

Applications of 7 Fluoro 2,3 Dihydroquinolin 4 1h One As a Versatile Chemical Scaffold in Emerging Research Areas

Building Block for the Synthesis of Complex Heterocyclic Systems and Libraries

The 7-Fluoro-2,3-dihydroquinolin-4(1H)-one scaffold is a valuable starting material for the synthesis of more complex and fused heterocyclic systems. Its inherent functionalities—the reactive ketone group, the nucleophilic secondary amine, and the activated aromatic ring—provide multiple reaction sites for chemical modification and annulation (ring-fusion) reactions.

Chemists have utilized this scaffold in domino reactions, which allow for the construction of complex molecules in a single step from simple starting materials, enhancing synthetic efficiency. mdpi.com Methodologies such as the Gould-Jacobs reaction are fundamental in creating the initial quinolone ring, which can then be further elaborated. nih.gov For instance, the ketone at the C4 position and the amine at the N1 position are prime sites for condensation and cyclization reactions. One-pot, three-component reactions have been developed to construct functionalized 1,2-dihydroquinoline (B8789712) derivatives with high atom economy and in good to excellent yields. nih.govyoutube.com

Furthermore, the core structure can be fused with other heterocyclic rings to create novel, polycyclic systems. Research has shown the synthesis of imidazole-fused fluoroquinolones from related amino-fluoroquinolone derivatives, demonstrating the scaffold's utility in building libraries of diverse chemical structures. nih.gov Similarly, the autoxidation and dimerization of related 4-hydrazinylquinolin-2(1H)-ones have led to the formation of complex pyridazino[4,3-c:5,6-c′]diquinoline structures, showcasing the potential for creating unique, larger heterocyclic frameworks from the quinolone core. nih.gov The synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones from o-aminoacetophenones and various aldehydes highlights the modularity of these synthetic approaches, allowing for a wide range of substituents to be introduced, thereby generating extensive chemical libraries for screening purposes. nih.gov

Scaffold-Based Drug Discovery and Development of Novel Bioactive Agents

The quinolone ring system, particularly its fluorinated variants, is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, making it an excellent starting point for drug discovery. The this compound core is central to the development of fluoroquinolone antibiotics, a class of drugs that has revolutionized antibacterial therapy. wikipedia.orgbiointerfaceresearch.com

The mechanism of action for many fluoroquinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and cell division. sigmaaldrich.comresearchgate.net The fluorine atom at the C-7 position (or C-6 in different numbering conventions) is known to significantly enhance antibacterial potency and broaden the spectrum of activity. researchgate.net Extensive structure-activity relationship (SAR) studies have shown that modifications at the N1 and C7 positions of the quinolone core are crucial for modulating antibacterial efficacy, pharmacokinetic properties, and safety profiles. researchgate.netnih.gov

Beyond antibacterial applications, derivatives of the quinolone scaffold have been investigated for a wide range of therapeutic activities, including anticancer, antiviral, and anti-inflammatory effects. nih.govwikipedia.org For example, novel quinolone-3-carboxamide derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), showing potential as proapoptotic chemotherapeutic agents. nih.gov The versatility of the scaffold allows for the creation of hybrid molecules, where the quinolone core is combined with other pharmacophores, such as triazoles or chalcones, to develop agents with enhanced or novel biological activities. researchgate.netnih.gov This strategy aims to overcome drug resistance and improve therapeutic outcomes. nih.govnih.gov

Below is a table summarizing selected bioactive agents derived from the fluoroquinolone scaffold, highlighting the modifications and their observed biological effects.

| Parent Scaffold/Drug | Modification/Derivative | Biological Activity/Target | Key Findings | Citations |

| Ciprofloxacin (B1669076) | Hydrazone derivatives | Anticancer (MCF-7, HCT-8, SMMC-7721 cell lines) | Showed cytotoxic and apoptotic effects through Topoisomerase II inhibition. | chemicalbook.com |

| Norfloxacin (B1679917) | N4-substituted piperazinyl derivatives | Antibacterial (Gram-positive and Gram-negative), Antimycobacterial | Several compounds displayed potency comparable to norfloxacin and ciprofloxacin. | biointerfaceresearch.com |

| Pefloxacin | Hydrazone derivatives | Antibacterial (Staphylococcus aureus) | Molecular docking studies showed strong interaction with the active site of DNA gyrase. | nih.gov |

| Quinolone Core | Quinolone-3-carboxamide derivatives | Anticancer (Hepatocellular carcinoma HepG2) | Acted as VEGFR-2 inhibitors, inducing apoptosis. | nih.gov |

| Quinolone Core | (2-oxo-1,2-dihydroquinolin-4-yl)-1,2,3-triazole hybrids | Anticancer (MCF-7 and Panc-1 cell lines) | Tethering quinolone molecules via a triazole linker resulted in potent antiproliferative agents that induce apoptosis. | rsc.org |

| Quinolone Core | 2,1-Benzothiazine 2,2-dioxide analogues | Efflux Pump Inhibitors (S. aureus) | Restored the antibacterial activity of ciprofloxacin against a resistant strain by inhibiting the NorA efflux pump. | tandfonline.com |

Development of Fluorescent Probes and Imaging Agents

The quinolone heterocyclic system possesses intrinsic fluorescent properties, making it an attractive core for the design of fluorescent probes and imaging agents. The electronic properties of the scaffold can be finely tuned through chemical modifications to alter its photophysical characteristics, such as absorption and emission wavelengths, quantum yield, and sensitivity to the local environment.

Researchers have synthesized derivatives of quinolin-2(1H)-one, a closely related isomer, to create fluorescent probes for various applications. For instance, 7-(diethylamino)quinolin-2(1H)-one derivatives have been developed as probes for indicator displacement assays. nih.gov These probes can form complexes with host molecules like cucurbit mdpi.comuril, leading to significant changes in their fluorescence, which can be used to detect the presence of other guest molecules. nih.gov The introduction of substituents, such as a carbaldehyde or carbonitrile group, can modify the photophysical properties by altering the electronic delocalization within the molecule. nih.gov

The fluorine atom in this compound can also play a crucial role in modulating the fluorescent properties of its derivatives, potentially enhancing quantum yields and photostability. While direct studies on the title compound as a fluorescent probe are limited, the principles derived from related quinolone structures are highly applicable. Novel fluorescent probes based on different core structures have been synthesized and used to establish assays for evaluating protein binding, such as in the case of Neuropilin-1, demonstrating the utility of small-molecule fluorophores in drug discovery and diagnostics. rsc.org The development of such probes based on the this compound scaffold could provide new tools for biological imaging and high-throughput screening.

Contributions to Materials Science and Supramolecular Chemistry

The unique chemical structure of the this compound scaffold and its derivatives has led to their exploration in the field of materials science and supramolecular chemistry. The ability of the quinolone core to participate in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination, makes it an excellent building block for constructing ordered supramolecular assemblies and functional materials.

Liquid Crystals: The rigid, planar structure of the quinoline (B57606) ring is a key feature for designing liquid crystalline materials. Scientists have synthesized twin hydrazone derivatives of quinolones that exhibit liquid crystal properties. researchgate.net In these designs, the rigid quinolone core is linked via flexible spacers, and the resulting molecules can self-assemble into ordered mesophases, such as nematic and smectic phases, upon changes in temperature. researchgate.net The presence of the nitrogen atom in the quinoline ring can create a significant dipole moment, which promotes the intermolecular interactions necessary for the formation of these ordered liquid crystalline states.